2-(4-Methyl-1,3-dioxan-2-yl)phenol
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Overview
Description
2-(4-Methyl-1,3-dioxan-2-yl)phenol is an organic compound that features a phenol group attached to a 1,3-dioxane ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-dioxan-2-yl)phenol can be achieved through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The phenol group can then be introduced through nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
2-(4-Methyl-1,3-dioxan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a drug active substance due to its structural properties.
Medicine: Explored for its antioxidant and antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and π-π interactions, while the 1,3-dioxane ring provides steric hindrance and stability . These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Methyl-1,3-dioxan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dioxane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
64866-42-8 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
YMYFVMWHXPCQME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C2=CC=CC=C2O |
Origin of Product |
United States |
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